molecular formula C7H13NO2 B1598825 2-Hydroxy-1-(piperidin-1-yl)ethanone CAS No. 51068-75-8

2-Hydroxy-1-(piperidin-1-yl)ethanone

Cat. No.: B1598825
CAS No.: 51068-75-8
M. Wt: 143.18 g/mol
InChI Key: ZEGFTEOLGHYWAY-UHFFFAOYSA-N
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Description

2-Hydroxy-1-(piperidin-1-yl)ethanone is an organic compound with the molecular formula C7H13NO2 It consists of a piperidine ring attached to a hydroxyethanone group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxy-1-(piperidin-1-yl)ethanone can be achieved through several methods. One common approach involves the reaction of piperidine with glyoxylic acid or its derivatives under controlled conditions. The reaction typically proceeds as follows:

    Reaction with Glyoxylic Acid: Piperidine is reacted with glyoxylic acid in the presence of a suitable catalyst, such as hydrochloric acid, to yield this compound.

    Alternative Methods: Other synthetic routes may involve the use of different starting materials and catalysts, depending on the desired yield and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as cost, efficiency, and environmental considerations. Common industrial methods include:

    Batch Processing: This involves the stepwise addition of reactants in a controlled environment, followed by purification and isolation of the product.

    Continuous Processing: In this method, reactants are continuously fed into a reactor, and the product is continuously removed, allowing for higher efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-1-(piperidin-1-yl)ethanone can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group, resulting in the formation of 2-Oxo-1-(piperidin-1-yl)ethanone.

    Reduction: The compound can be reduced to form 2-Hydroxy-1-(piperidin-1-yl)ethanol.

    Substitution: The hydroxy group can be substituted with other functional groups, such as halogens or alkyl groups, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.

Major Products Formed

    Oxidation: 2-Oxo-1-(piperidin-1-yl)ethanone.

    Reduction: 2-Hydroxy-1-(piperidin-1-yl)ethanol.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

2-Hydroxy-1-(piperidin-1-yl)ethanone has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and as a building block in the synthesis of various industrial compounds.

Mechanism of Action

The mechanism of action of 2-Hydroxy-1-(piperidin-1-yl)ethanone involves its interaction with specific molecular targets and pathways. The hydroxy group can participate in hydrogen bonding and other interactions, influencing the compound’s biological activity. The piperidine ring may also play a role in modulating the compound’s effects by interacting with various receptors and enzymes.

Comparison with Similar Compounds

Similar Compounds

    2-Hydroxy-1-(pyrrolidin-1-yl)ethanone: Similar structure but with a pyrrolidine ring instead of a piperidine ring.

    2-Hydroxy-1-(morpholin-4-yl)ethanone: Contains a morpholine ring instead of a piperidine ring.

Uniqueness

2-Hydroxy-1-(piperidin-1-yl)ethanone is unique due to the presence of the piperidine ring, which imparts specific chemical and biological properties. The piperidine ring can enhance the compound’s stability and reactivity, making it a valuable intermediate in organic synthesis and pharmaceutical research.

Properties

IUPAC Name

2-hydroxy-1-piperidin-1-ylethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO2/c9-6-7(10)8-4-2-1-3-5-8/h9H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEGFTEOLGHYWAY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50424297
Record name 2-Hydroxy-1-(piperidin-1-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50424297
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

143.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51068-75-8
Record name 2-Hydroxy-1-(piperidin-1-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50424297
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Oxo-2-(1-piperidinyl)ethanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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